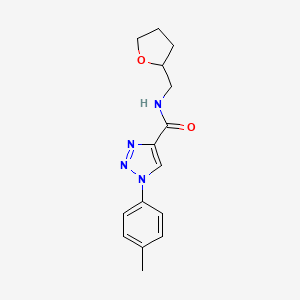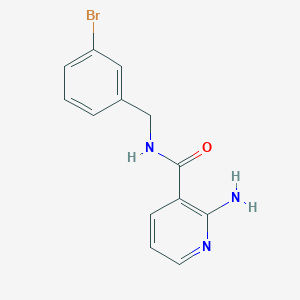
Pyridine-3-carboxamide, N-(4-hydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PCA and is widely used in the pharmaceutical industry for the synthesis of various drugs. PCA is also used in biochemical and physiological research as it exhibits a range of interesting properties that make it a valuable tool for scientific exploration.
作用机制
The mechanism of action of PCA is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. PCA has been shown to scavenge free radicals and reduce oxidative stress in cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to the development of chronic inflammation.
Biochemical and Physiological Effects:
PCA has been shown to exhibit a range of interesting biochemical and physiological effects. It has been shown to have a protective effect on the liver and kidneys, reducing oxidative stress and preventing damage to these organs. PCA has also been shown to have a positive effect on glucose metabolism, reducing insulin resistance and improving glucose uptake in cells.
实验室实验的优点和局限性
PCA has several advantages as a tool for scientific research. It is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. PCA is also stable under a wide range of conditions, making it easy to handle and store. However, there are some limitations to the use of PCA in lab experiments. It has low solubility in non-polar solvents, which can make it difficult to work with in certain applications. PCA can also be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several potential future directions for research on PCA. One area of interest is the development of new drugs based on the structure of PCA. Researchers are also interested in exploring the potential use of PCA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is interest in studying the effects of PCA on the immune system and its potential use as an immunomodulatory agent.
Conclusion:
In conclusion, Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- is a valuable tool for scientific research due to its potential applications in various fields. It is widely used in the pharmaceutical industry and has been extensively studied for its potential use in the treatment of various diseases. PCA exhibits a range of interesting biochemical and physiological effects and has several advantages as a tool for scientific research. However, there are some limitations to its use in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The most common method for synthesizing PCA is through the reaction of 4-hydroxybenzaldehyde with nicotinamide. This reaction is carried out in the presence of a catalyst such as sodium hydroxide, which facilitates the formation of PCA. The resulting product is a white crystalline solid that is readily soluble in water and other polar solvents.
科学研究应用
PCA has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, PCA is used as an intermediate in the synthesis of various drugs such as antihypertensive agents, antitumor agents, and antiviral agents. PCA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(4-hydroxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-5-3-10(4-6-11)14-12(16)9-2-1-7-13-8-9/h1-8,15H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFQPHQEWBTFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-chloro-2-methoxyphenyl)[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B7549236.png)
![4-methyl-8-[(5-methyl-2-furyl)methyl]-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B7549238.png)


![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B7549252.png)
![N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B7549266.png)
![N-(4-ethoxyphenyl)-4-(2-pyridyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B7549267.png)
![3-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B7549274.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)oxolane-2-carboxamide](/img/structure/B7549281.png)




